![molecular formula C38H44N6O4 B8345056 (2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8345056.png)
(2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic molecule It is characterized by its intricate structure, which includes multiple aromatic rings, imidazole, benzimidazole, and pyrrolidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. The process begins with the preparation of the core benzimidazole and imidazole structures, followed by the introduction of the pyrrolidine and naphthalene groups. Key steps include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Imidazole Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The various aromatic and heterocyclic components are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Protection and Deprotection Steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect amine functionalities during the synthesis and are removed in the final steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and heterocycles can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions would introduce various functional groups onto the aromatic rings.
科学研究应用
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its complex structure makes it a useful tool for studying protein-ligand interactions and other biological processes.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid methyl ester
- (2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid ethyl ester
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and aromatic systems, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C38H44N6O4 |
|---|---|
分子量 |
648.8 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-[6-[6-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]naphthalen-2-yl]-1H-benzimidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C38H44N6O4/c1-37(2,3)47-35(45)43-17-7-9-31(43)33-39-22-30(42-33)27-14-13-23-19-24(11-12-25(23)20-27)26-15-16-28-29(21-26)41-34(40-28)32-10-8-18-44(32)36(46)48-38(4,5)6/h11-16,19-22,31-32H,7-10,17-18H2,1-6H3,(H,39,42)(H,40,41)/t31-,32-/m0/s1 |
InChI 键 |
KBUQFNNEELDMCX-ACHIHNKUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


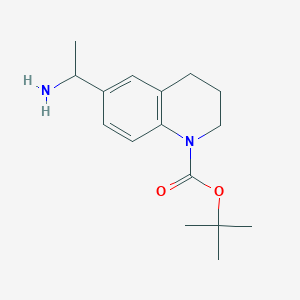
![Ethyl 3-(2-aminothiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8344982.png)
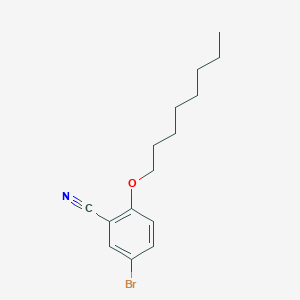
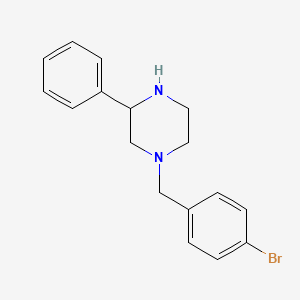
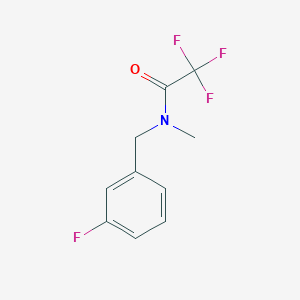
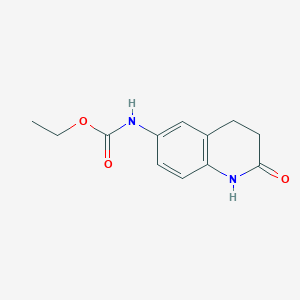

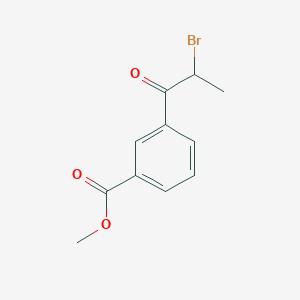
![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde](/img/structure/B8345030.png)
![3-Trifluoromethyl-1'H-[2,3']bipyridinyl-6'-one](/img/structure/B8345033.png)
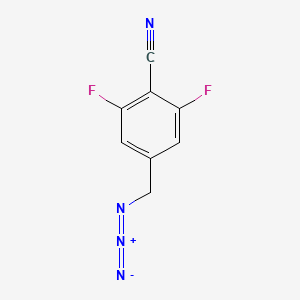
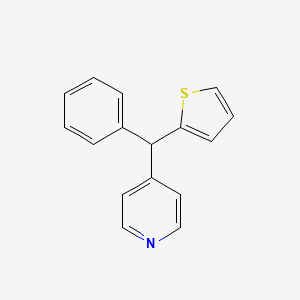
![3-Amino-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B8345064.png)
![6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8345071.png)
